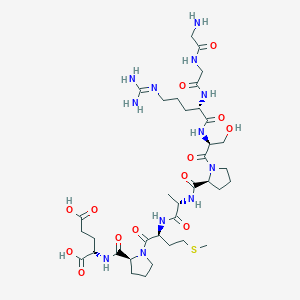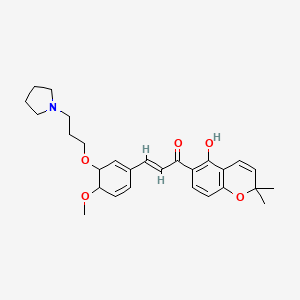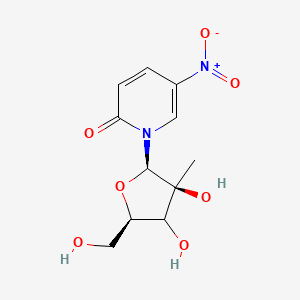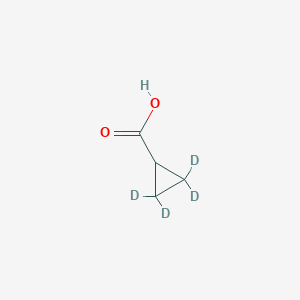
Cyclopropanecarboxylic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid-d4 is a deuterium-labeled derivative of cyclopropanecarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various chemical and biological studies due to its unique isotopic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid-d4 typically involves the deuteration of cyclopropanecarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as distillation and crystallization to achieve the desired isotopic purity .
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid can be reduced to alcohols or aldehydes.
Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols or aldehydes.
Substitution: Results in halogenated cyclopropane derivatives.
科学的研究の応用
Cyclopropanecarboxylic acid-d4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
作用機序
The mechanism of action of cyclopropanecarboxylic acid-d4 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the movement and transformation of the compound. This helps in elucidating reaction mechanisms, metabolic pathways, and the interaction of drugs with their targets .
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Cyclopropane-1-carboxylic acid-d1: Another deuterated derivative with a single deuterium atom, used for more specific tracing studies.
Uniqueness
Cyclopropanecarboxylic acid-d4 is unique due to its multiple deuterium atoms, providing a stronger and more distinct signal in spectroscopic analyses compared to single-deuterium compounds. This makes it particularly valuable in studies requiring high sensitivity and precision .
特性
分子式 |
C4H6O2 |
|---|---|
分子量 |
90.11 g/mol |
IUPAC名 |
2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2 |
InChIキー |
YMGUBTXCNDTFJI-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(C(C1([2H])[2H])C(=O)O)[2H] |
正規SMILES |
C1CC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


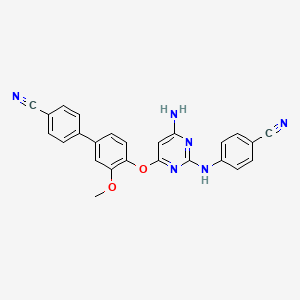
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
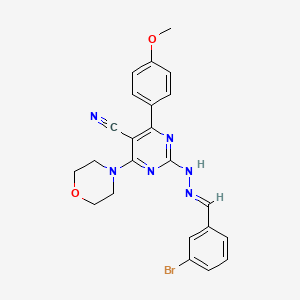
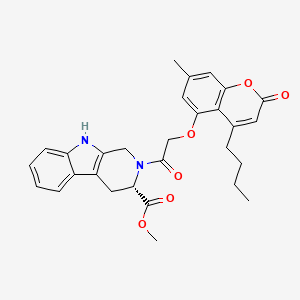
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)
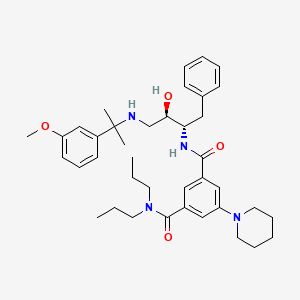
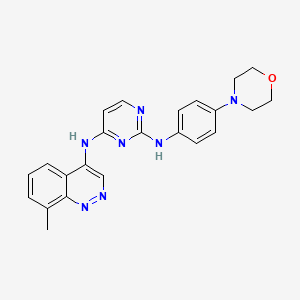
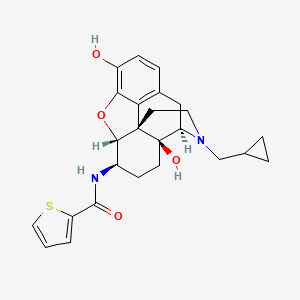
![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
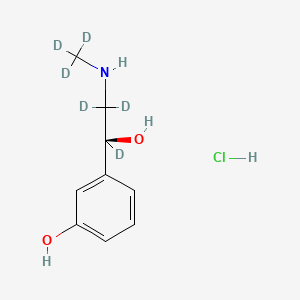
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)
